5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
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Overview
Description
5-(4-Methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group, a pyridin-2-yl group, and an oxazole-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate precursor containing the oxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its biological activity may be explored for therapeutic purposes, such as in the treatment of diseases.
Industry: In industry, this compound can be utilized in the development of new materials, chemicals, or pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
5-(3-Methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
5-(4-Methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide
Uniqueness: 5-(4-Methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. This uniqueness may make it more suitable for certain applications compared to its similar counterparts.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-12-7-5-11(6-8-12)13-10-18-16(22-13)15(20)19-14-4-2-3-9-17-14/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLMEATQUTHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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